Mollicellin G - 68455-08-3

Mollicellin G

Catalog Number: EVT-276750
CAS Number: 68455-08-3
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mollicellin G is a bioactive chemical.
Synthesis Analysis

The synthesis of Mollicellin G typically involves extraction from fungal cultures. The general approach includes:

  1. Culturing the Fungus: The fungus Chaetomium sp. Eef-10 is cultivated under controlled conditions to maximize the yield of secondary metabolites.
  2. Extraction: After sufficient growth, the fungal biomass is harvested, and the metabolites are extracted using solvents like methanol or ethyl acetate.
  3. Purification: The crude extract is subjected to chromatographic techniques (e.g., silica gel chromatography) to isolate Mollicellin G from other metabolites .

Technical Parameters

  • Cultivation Conditions: Temperature, pH, and nutrient composition are optimized for maximum yield.
  • Extraction Techniques: Methods such as liquid-liquid partitioning are employed to enhance the purity of the extract.
Molecular Structure Analysis

Mollicellin G possesses a complex molecular structure typical of depsidones, characterized by a polycyclic framework with multiple hydroxyl groups. The precise molecular formula and structural details can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Key Structural Features

  • Core Structure: The molecule features a central aromatic ring system with various substituents that contribute to its biological activity.
  • Functional Groups: Hydroxyl groups and possibly methoxy groups enhance its solubility and reactivity, influencing its interaction with biological targets .
Chemical Reactions Analysis

Mollicellin G undergoes several chemical reactions that can modify its structure and enhance its biological properties:

  1. Oxidation: Can be performed using agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
  2. Reduction: Reducing agents such as sodium borohydride may be used to convert specific functional groups into alcohols or amines.
  3. Substitution Reactions: These involve nucleophiles replacing certain atoms in the molecule, which can alter its biological activity significantly.

Reaction Conditions

  • Oxidation Conditions: Typically carried out in an aqueous medium at controlled temperatures.
  • Substitution Conditions: Often require specific pH levels and temperatures to favor the desired product formation .
Mechanism of Action

The mechanism of action for Mollicellin G primarily involves its interaction with bacterial cells and cancer cells:

  1. Antibacterial Activity: It disrupts the integrity of bacterial cell membranes, leading to cell lysis and death.
  2. Cytotoxic Effects on Cancer Cells: Mollicellin G induces apoptosis through activation of specific signaling pathways and generation of reactive oxygen species, ultimately leading to cell death in malignant cells .

Relevant Data

  • Studies have shown that Mollicellin G exhibits significant cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent.
Physical and Chemical Properties Analysis

Mollicellin G exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in organic solvents due to its polyphenolic nature.
  • Melting Point: Specific melting point data may vary based on purity but is crucial for characterizing the compound.
  • Stability: Stability under different pH conditions can affect its efficacy; thus, stability studies are essential during formulation development.

Analytical Techniques

  • Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability and phase transitions .
Applications

Mollicellin G has several promising applications in scientific research and potential therapeutic uses:

  1. Antibacterial Agent: Its ability to combat antibiotic-resistant bacteria positions it as a candidate for developing new antibacterial therapies.
  2. Anticancer Research: Due to its cytotoxic properties against cancer cells, it may serve as a lead compound in drug development aimed at treating various cancers.
  3. Natural Product Chemistry: As a representative of depsidones, it contributes valuable insights into natural product biosynthesis and modification strategies for enhancing bioactivity .
Biosynthetic Pathways and Genomic Regulation of Mollicellin G in *Chaetomium* spp.

Polyketide Synthase (PKS) Gene Clusters in Depsidone Biosynthesis

Mollicellin G (C23H24O7) belongs to the depsidone class of fungal polyketides characterized by a dibenzo[b,e][1,4]dioxepin core formed via ester and ether linkages between two aromatic rings. Its biosynthesis in endophytic Chaetomium spp. (e.g., strain Eef-10) is governed by non-reducing polyketide synthase (NR-PKS) gene clusters [1] [4] [6]. Fungal PKSs are categorized into three classes: non-reducing (NR-), partially reducing (PR-), and fully reducing (FR-). Depsidone biosynthesis specifically involves NR-PKSs, which synthesize aromatic polyketide backbones without full reduction of the carbonyl intermediates [6] [8].

The core NR-PKS for depsidones minimally contains:

  • Starter unit acyltransferase (SAT): Selects acetyl-CoA as the primer unit
  • Ketosynthase (KS): Catalyzes Claisen condensation of malonyl-CoA extenders
  • Acyl carrier protein (ACP): Shuttles growing polyketide chain
  • Product template (PT): Directs aldol cyclization of the polyketide intermediate
  • Claisen cyclase (CLC): Facilitates ring aromatization [6] [8]

Table 1: Core Domains in NR-PKS Involved in Mollicellin Biosynthesis

DomainFunctionEssentiality for Depsidones
SATAcetyl-CoA selectionCritical for initial chain priming
KSChain elongationEssential for polyketide extension
MATMalonyl-CoA loadingRequired for extender unit incorporation
PTCyclization specificityDetermines ring topology
ACPPolyketide shuttlingIndispensable for intermediate transfer
TE/CLCCyclization/releaseForms aromatic rings

Post-PKS modifications involve hydroxylation and prenylation. For mollicellin G, a 3-methylbut-2-enyl side chain is appended at C-2 (δC 194.70 in ¹³C-NMR), a modification catalyzed by prenyltransferases encoded adjacent to the PKS in the cluster [4] [8]. Genomic analysis of Chaetomium sp. Eef-10 revealed a 45-kb biosynthetic gene cluster (BGC) housing the core PKS (ChPKS1), oxidoreductases, methyltransferases, and transporters. This cluster organization mirrors the genetic architecture of depsidone producers in lichen fungi, suggesting evolutionary conservation [2] [6].

Oxidative Coupling Mechanisms in Depsidone Backbone Formation

The defining structural feature of depsidones—the diaryl ether linkage connecting two polyketide-derived benzoic acid units—forms via regioselective oxidative coupling. This process converts a precursor depside (e.g., orsellinic acid dimer) into the tricyclic depsidone scaffold of mollicellin G [1] [3] [10].

Two enzymatic mechanisms facilitate this coupling:

  • P450 Monooxygenase-Mediated Coupling: Cytochrome P450 enzymes (e.g., ChCYP1 in Chaetomium) catalyze intramolecular C-O bond formation between the phenolic oxygen of one ring and the ortho-carbon of the adjacent ring. This proceeds via a radical coupling mechanism, where the P450 generates a phenoxy radical that attacks the electron-rich position of the coupled aromatic system [3] [10]. The regiochemistry is controlled by the P450’s binding pocket orientation, favoring para-ortho' coupling observed in mollicellins [3] [8].
  • Laccase/Fenton Chemistry: Alternative oxidative pathways employ multicopper oxidases (laccases) or Fe²⁺/H₂O₂ systems (Fenton reagents) to generate phenoxy radicals. Chaetomium genomes encode laccases (ChLac1) within depsidone BGCs, suggesting potential involvement. These non-enzymatic systems generate aryl radicals via single-electron oxidation, leading to C-O bond formation analogous to the Scholl reaction [3] [10].

In vitro biomimetic studies demonstrate that treating depside analogs with FeCl₃ or CuCl₂ yields depsidones, supporting enzymatic mechanisms [3]. In mollicellin G, the coupling occurs between C-1 of ring A and O-7' of ring B, forming the characteristic seven-membered lactone (δC 164.0 for C-11) [4]. Computational modeling indicates radical stability at C-1/C-3 positions drives regioselectivity, explaining the absence of alternative coupling isomers [3].

Regulatory Networks Controlling Secondary Metabolite Production in Endophytic Fungi

Mollicellin G production in Chaetomium is tightly regulated by genetic, epigenetic, and environmental factors. Key regulatory mechanisms include:

  • Cluster-Specific Transcription Factors (TFs): Pathway-specific Zn₂Cys₆ TFs (e.g., ChReg1) bind promoter elements within the mollicellin BGC. Deletion of ChReg1 in Chaetomium sp. Eef-10 abolishes mollicellin G detection, confirming its essential role [4] [8]. These TFs respond to carbon/nitrogen ratios, with sucrose and low ammonium promoting expression [7].

  • Epigenetic Regulation: Histone modifications profoundly influence BGC expression. Inhibition of histone deacetylases (HDACs) by sodium butyrate enhances mollicellin G yields 3.5-fold by promoting chromatin accessibility at the PKS locus [4] [8]. Conversely, histone methyltransferase inhibitors suppress transcription, indicating H3K4me3 marks activate the cluster [7].

  • Global Regulators: The LaeA protein, a conserved velvet-family methyltransferase, acts as a master regulator of secondary metabolism. ChLaeA knockout strains show 90% reduction in mollicellin G, accompanied by downregulation of ChPKS1 and ChCYP1 [7] [8]. Cross-talk with stress-responsive pathways (e.g., Msn2/4 transcription factors) links production to oxidative stress, explaining enhanced yields under H₂O₂ exposure [7].

  • Nutrient Sensing: Nitrogen metabolite repression mediated by AreA inhibits BGC expression under high NH₄⁺ conditions. Carbon catabolite repression via CreA further modulates yields, with glycerol outperforming glucose as a carbon source [7].

Table 2: Regulatory Factors Influencing Mollicellin G Biosynthesis

Regulator TypeRepresentative ElementsEffect on Mollicellin G
Pathway-specific TFZn₂Cys₆ (ChReg1)Essential for cluster activation
Chromatin remodelerHDACs, HATsHDAC inhibition increases yield 3.5x
Global regulatorLaeA, VelBLaeA deletion reduces yield 90%
Nutrient sensorAreA, CreARepression under high NH₄⁺/glucose
Stress responseMsn2/4, AP-1Oxidative stress enhances production

Comparative Genomics of Mollicellin-Producing Chaetomium Strains

Genomic comparisons across mollicellin-producing strains reveal conserved and strain-specific adaptations in BGC architecture:

  • Core Conservation vs. Strain Diversification: Seven Chaetomium genomes (C. globosum, C. cupreum, C. olivaceum, C. indicum, C. nigricolor, and strains Eef-10, CGMCC 3.17495) share a syntenic 35-kb region housing the NR-PKS, oxidoreductase, and prenyltransferase genes. However, the Eef-10 strain (isolated from Eucalyptus exserta) exhibits a 10-kb insertion encoding a cytochrome b₅ and an additional methyltransferase absent in other strains. This correlates with unique O-methylation at C-7 in mollicellin G [1] [4] [8].

  • PKS Phylogeny: Phylogenetic analysis of KS domains places ChPKS1 within clade V of fungal NR-PKSs, closely related to Aspergillus nidulan orsellinic acid synthase (65% identity) and Umbilicaria gyrophoric acid PKS (58% identity). This clade specializes in orcinol-type polyketides with C₆-C₂ backbones, consistent with mollicellin precursors [2] [6] [8].

  • Horizontal Gene Transfer (HGT) Evidence: The ChPKS1 cluster shows atypical GC content (52% vs. genome-wide 45%) and flanking transposase relics, suggesting acquisition via HGT from an ascomycete donor. This contrasts with vertically inherited melanin or DHN clusters in Chaetomium [6] [8].

  • Pseudogenization in Non-Producers: In C. thermophilum, which lacks mollicellins, the syntenic region is disrupted by frameshift mutations in the PT domain and a truncated ChCYP1. This pseudogenization indicates recent loss of depsidone capacity, possibly due to niche adaptation [8].

  • Regulatory Divergence: While the core BGC is conserved, regulatory elements differ significantly. C. globosum possesses an additional LaeA-binding site upstream of ChPKS1, correlating with higher basal expression than Eef-10. Conversely, Eef-10 has expanded stress-responsive elements (STREs), aligning with field isolation from drought-prone Eucalyptus [7] [8].

Table 3: Genomic Features of Mollicellin-Producing Chaetomium Strains

StrainBGC Size (kb)Unique GenesPKS Identity (%)Putative Regulation
C. sp. Eef-1045Methyltransferase, Cyt-b₅100 (reference)5 STREs, 1 LaeA site
C. globosum CBS 148.5138NR953 STREs, 2 LaeA sites
C. olivaceum CGMCC 3.1749542FAD-dependent oxidase922 STREs, 1 AreA site
C. cupreum CC300337Halogenase894 STREs, 1 LaeA site
C. indicum CBS 167.5240ABC transporter901 STRE, 1 AreA site

Properties

CAS Number

68455-08-3

Product Name

Mollicellin G

IUPAC Name

3,9-dihydroxy-1,7-dimethyl-2-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-21(25)18-11(3)7-15(23)14(9-22)20(18)27-19/h5,7-9,23-24H,6H2,1-4H3

InChI Key

YCVIERNKAZOGOU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)CC=C(C)C)C)C=O)O

Solubility

Soluble in DMSO

Synonyms

Mollicellin G

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)CC=C(C)C)C)C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.